

An In-depth Technical Guide to the Molecular Structure of Glycine p-Nitroanilide

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Compound of Interest

Compound Name: Glycine p-nitroanilide

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Introduction

Glycine p-nitroanilide (GPN) is a chromogenic substrate extensively utilized in biochemical assays to measure the activity of various proteases. Its molecular structure is specifically designed to yield a colored product upon enzymatic cleavage, providing a straightforward and quantifiable method for studying enzyme kinetics and inhibition. This technical guide offers a comprehensive overview of the molecular structure of **Glycine p-nitroanilide**, including its physicochemical properties, detailed experimental protocols for its synthesis and use in enzyme assays, and a visualization of its enzymatic cleavage.

Molecular Structure and Properties

Glycine p-nitroanilide, with the IUPAC name 2-amino-N-(4-nitrophenyl)acetamide, is composed of a glycine residue linked via an amide bond to a p-nitroaniline moiety. The presence of the nitro group (-NO₂) on the phenyl ring is critical to its function as a chromogenic substrate.

Chemical Structure:

Caption: Molecular Structure of **Glycine p-nitroanilide**.

Physicochemical Properties

A summary of the key physicochemical properties of **Glycine p-nitroanilide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ N ₃ O ₃	[1][2]
Molecular Weight	195.18 g/mol	[1]
CAS Number	1205-88-5	[1][2]
Appearance	Yellow crystalline to light yellow powder	
Melting Point	167 - 172 °C	
Boiling Point	451.7 °C at 760 mmHg	
Density	1.413 g/cm ³	
Solubility	Soluble in water (50 mg/mL), clear, faintly yellow to yellow.	[3]
Storage Temperature	-20°C	[3]

Spectroscopic Data

While experimental spectra for **Glycine p-nitroanilide** are not readily available in public databases, the expected spectroscopic features can be inferred from its constituent parts, glycine and p-nitroaniline.

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the glycine moiety, the amide proton, and the aromatic protons of the p-nitroaniline ring. The aromatic protons would likely appear as two doublets due to the para-substitution pattern.
- ¹³C NMR:** The carbon NMR spectrum would display signals for the carbonyl carbon, the alpha-carbon of the glycine residue, and the carbons of the aromatic ring.
- FTIR:** The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the amide, and N-O

stretching of the nitro group. The aromatic C-H and C=C stretching vibrations would also be present.

Experimental Protocols

Synthesis of Glycine p-Nitroanilide

A plausible two-step synthesis for **Glycine p-nitroanilide** is outlined below. This protocol is based on the synthesis of the intermediate 2-chloro-N-(4-nitrophenyl)-acetamide, followed by amination.^[4]

Step 1: Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of p-nitroaniline and 15 ml of chloroacetyl chloride.^[4]
- **Reflux:** Heat the mixture to reflux and maintain for 1 hour.^[4]
- **Work-up:** After cooling, dissolve the reaction mixture in ethyl acetate.
- **Extraction:** Wash the organic layer three times with water.
- **Isolation:** Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-chloro-N-(4-nitrophenyl)-acetamide. The reported melting point for this intermediate is 183-185°C.^[4]

Step 2: Synthesis of **Glycine p-Nitroanilide** (Amination)

- **Reaction Setup:** Dissolve the 2-chloro-N-(4-nitrophenyl)-acetamide intermediate in a suitable solvent such as ethanol in a sealed reaction vessel.
- **Amination:** Add a concentrated aqueous solution of ammonia (ammonium hydroxide).
- **Reaction:** Heat the mixture gently and stir for several hours. Monitor the reaction progress by thin-layer chromatography.
- **Isolation:** Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

- Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure **Glycine p-nitroanilide**.

Enzymatic Assay Protocol: Trypsin Activity

This protocol describes a general method for determining trypsin activity using a p-nitroanilide-based substrate, which can be adapted for **Glycine p-nitroanilide**.

Materials:

- Trypsin enzyme solution of unknown concentration
- **Glycine p-nitroanilide** substrate stock solution (e.g., 10 mM in DMSO)
- Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- p-Nitroaniline (pNA) standard for calibration curve

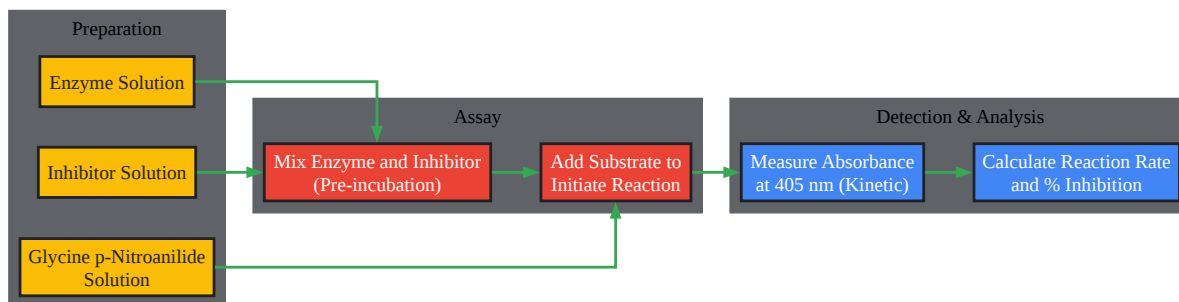
Procedure:

- Standard Curve Preparation:
 - Prepare a series of dilutions of the p-nitroaniline standard in the Trypsin Assay Buffer in a 96-well plate. A typical concentration range is 0 to 200 μ M.
 - Include a blank well containing only the assay buffer.
- Sample Preparation:
 - Add 50 μ L of the sample containing trypsin to individual wells of the 96-well plate.
 - For a positive control, use a known concentration of trypsin.
 - For a negative control, use a sample known to not contain trypsin.

- Reaction Initiation:
 - Prepare a reaction mix containing the Trypsin Assay Buffer and the **Glycine p-nitroanilide** substrate. For each well, a typical mix would be 48 μL of Assay Buffer and 2 μL of a 10 mM substrate stock solution.
 - Add 50 μL of the reaction mix to each well containing the samples and controls to initiate the enzymatic reaction.
- Incubation and Measurement:
 - Incubate the plate at a constant temperature (e.g., 25°C or 37°C), protected from light.
 - Measure the absorbance at 405 nm at regular time intervals (e.g., every 5 minutes) for a total of 30-60 minutes using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank from all readings.
 - Plot the absorbance values against time for each sample. The initial linear portion of the curve represents the initial reaction velocity (V_0).
 - Convert the rate of change in absorbance ($\Delta\text{Abs}/\text{min}$) to the rate of p-nitroaniline production (nmol/min) using the standard curve.
 - Calculate the trypsin activity in the sample, typically expressed in units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1.0 μmole of substrate per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

The utility of **Glycine p-nitroanilide** lies in its application as a tool to study enzymatic reactions. The workflow for a typical enzyme inhibition assay using this substrate is depicted below.



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Caption: Workflow for an enzyme inhibition assay using **Glycine p-nitroanilide**.

Conclusion

Glycine p-nitroanilide remains a valuable tool for researchers in the life sciences. Its well-defined molecular structure and reliable chromogenic properties facilitate the sensitive and continuous monitoring of protease activity. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this important biochemical reagent. Further characterization of its spectroscopic properties would be a valuable addition to the scientific literature.

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References

- 1. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 2. magritek.com [magritek.com]

- 3. Glycine [webbook.nist.gov]
- 4. prepchem.com [prepchem.com]
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